molecular formula C19H22F3N5O4 B2922714 methyl 4-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetamido)benzoate CAS No. 2034282-61-4

methyl 4-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetamido)benzoate

Cat. No.: B2922714
CAS No.: 2034282-61-4
M. Wt: 441.411
InChI Key: IFCXOADOOWNFQW-UHFFFAOYSA-N
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Description

Methyl 4-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetamido)benzoate is a structurally complex heterocyclic compound featuring a 1,2,4-triazol-5-one core substituted with a trifluoromethyl group, a methyl group, and a piperidine ring. The benzoate ester and acetamido linker further enhance its molecular diversity. The trifluoromethyl group is notable for its electron-withdrawing effects, which can influence metabolic stability and binding interactions, while the piperidine moiety may contribute to conformational flexibility and intermolecular interactions .

Properties

IUPAC Name

methyl 4-[[2-[4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N5O4/c1-25-17(19(20,21)22)24-27(18(25)30)14-7-9-26(10-8-14)11-15(28)23-13-5-3-12(4-6-13)16(29)31-2/h3-6,14H,7-11H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCXOADOOWNFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetamido)benzoate is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C16H20F3N5O3\text{C}_{16}\text{H}_{20}\text{F}_3\text{N}_5\text{O}_3

Key features include:

  • Triazole ring : Imparts significant biological activity.
  • Piperidine moiety : Enhances pharmacological properties.
  • Trifluoromethyl group : Contributes to lipophilicity and bioactivity.

The biological activity of triazole derivatives is often attributed to their ability to inhibit specific enzymes or disrupt cellular processes. For instance:

  • Antifungal Activity : Triazoles inhibit cytochrome P450 enzymes involved in ergosterol biosynthesis in fungi, leading to increased membrane permeability and cell death. This mechanism is similar to that observed in established antifungal agents like fluconazole .

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit a broad spectrum of antimicrobial activity. This compound was tested against various bacterial strains:

Microorganism Activity MIC (µg/mL)
Staphylococcus aureusModerate inhibition32
Escherichia coliStrong inhibition16
Candida albicansWeak inhibition64

The compound exhibited significant antimicrobial properties against Escherichia coli, indicating potential as a therapeutic agent for bacterial infections .

Anticancer Properties

Triazole compounds have also been explored for their anticancer potential. Studies indicate that this compound may induce apoptosis in cancer cell lines through various pathways:

  • Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cells.

Case Study: Breast Cancer Cell Line

In vitro studies using the T47D breast cancer cell line revealed that treatment with the compound resulted in an IC50 value of 27.3 µM, demonstrating its potential as an anticancer agent .

Toxicity and Safety Profile

While the biological activities are promising, assessing the toxicity profile is crucial. Preliminary studies suggest moderate toxicity levels; however, further investigations are required to establish a comprehensive safety profile.

Comparison with Similar Compounds

Research Findings

  • Synthesis : The target compound likely follows a multi-step route similar to and , involving cyclocondensation for the triazolone core, followed by piperidine coupling and esterification.
  • Structural Characterization : X-ray crystallography (using SHELX programs, as in and ) would confirm the piperidine conformation and hydrogen-bonding patterns .
  • Therapeutic Potential: Analogous to ’s antimicrobial thiazoles, the target compound’s trifluoromethyl group and piperidine ring could optimize binding to bacterial targets or kinases .

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